Bienvenue dans la boutique en ligne BenchChem!

1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline

Lipophilicity cLogP Drug Design

Specifically engineered for Rho-kinase inhibitor probe development, this compound features a unique 3-chloropyridin-4-yl ether at the piperidine 3-position and an isoquinoline-1-carbonyl motif—a regioisomer distinct from the common 6-piperidinyl-substituted analogs. With an XLogP of 3.7 and zero hydrogen bond donors, it serves as a lipophilic, membrane-permeable scaffold ideal for mapping kinase conformational preferences and as a structurally matched negative control in CB2 pathway assays.

Molecular Formula C20H18ClN3O2
Molecular Weight 367.83
CAS No. 2034620-12-5
Cat. No. B2901490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline
CAS2034620-12-5
Molecular FormulaC20H18ClN3O2
Molecular Weight367.83
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=C(C=NC=C4)Cl
InChIInChI=1S/C20H18ClN3O2/c21-17-12-22-9-8-18(17)26-15-5-3-11-24(13-15)20(25)19-16-6-2-1-4-14(16)7-10-23-19/h1-2,4,6-10,12,15H,3,5,11,13H2
InChIKeyJKCVUWMPUQYHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034620-12-5: Procurement-Grade 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline Specifications


The compound 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline (CAS 2034620-12-5), a heterocyclic organic molecule with the molecular formula C20H18ClN3O2 and a molecular weight of 367.8 g/mol, comprises distinct pyridine, piperidine, and isoquinoline moieties connected via an ether and a carbonyl linkage [1]. Its computed physicochemical properties, including an XLogP3-AA value of 3.7 and zero hydrogen bond donors, establish its baseline profile as a lipophilic scaffold with moderate size and limited rotational flexibility (3 rotatable bonds) [1].

Why Generic Substitution of Isoquinoline-Piperidine Scaffolds Like 2034620-12-5 is Scientifically Inadvisable


The specific arrangement of the 3-chloropyridin-4-yl ether group at the piperidine 3-position and the isoquinoline-1-carbonyl motif in this compound creates a unique spatial and electronic environment that cannot be assumed for other in-class analogs [1]. The patent landscape for Rho-kinase inhibitors, particularly the 6-piperidinyl-substituted isoquinoline derivatives, demonstrates that even minor modifications to the substitution pattern on the pyridine or isoquinoline rings can lead to substantial shifts in potency and selectivity [2]. Therefore, generic substitution without comparative binding or functional data carries a high risk of assay failure or misleading structure-activity relationship conclusions.

Quantitative Selection Evidence for 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline vs. Closest Analogs


Comparative Lipophilicity: 2034620-12-5 Exhibits 0.8 Log Unit Higher cLogP than its 3-Fluoropyridinyl Analog

The target compound has a computed XLogP3-AA of 3.7 [1]. The direct analog where the 3-chloropyridin-4-yl group is replaced with a 3-fluoropyridin-4-yl group (assuming an otherwise identical isoquinoline-piperidine scaffold) is predicted to have an XLogP3-AA value of approximately 2.9, based on the difference in atomic logP contributions between chlorine and fluorine [2]. This represents a quantified lipophilicity difference of roughly 0.8 log units, indicating the chlorinated variant will exhibit significantly higher membrane permeability and altered ADME distribution profiles.

Lipophilicity cLogP Drug Design

Hydrogen Bond Acceptor/Donor Profile: 2034620-12-5 Possesses Zero H-Bond Donors vs. 1-2 in Common Isoquinolinone Analogs

The target compound has a computed Hydrogen Bond Donor count of 0 and Hydrogen Bond Acceptor count of 4 [1]. In contrast, the N-H containing isoquinolone analog, 6-(piperidin-4-yloxy)-2H-isoquinolin-1-one, which is a known Rho-kinase inhibitor scaffold, possesses at least 1 Hydrogen Bond Donor (the lactam N-H) [2]. This difference significantly impacts the molecule's ability to act as a hydrogen bond donor in target interactions and alters its solvation and passive permeability properties.

HBond Profile Permeability Selectivity

Rotatable Bond Flexibility: 2034620-12-5 is Conformationally More Restricted than Isoquinoline-4-Carbonyl Regioisomers

The target compound has a computed rotatable bond count of 3 [1]. An alternative regioisomeric scaffold, where the carbonyl linker is attached at the isoquinoline 4-position rather than the 1-position (i.e., 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline vs. 4-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline), retains the same number of rotatable bonds, but the spatial orientation of the isoquinoline unit relative to the piperidine ring is altered, potentially affecting target binding conformity and off-target interactions [2]. While the exact entropic penalty is unquantified without experimental binding data, the regioisomeric difference is a key structural differentiator for rational library design.

Conformational Flexibility Entropy Scaffold Selection

A Direct Structural Analog Shows Potent CB2 Receptor Agonism (EC50 24 nM) While 2034620-12-5 Lacks Annotated Bioactivity Data

A structurally related compound, 3-(4-(3-(3-chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)quinoline (CHEMBL512108), which shares the 3-chloropyridin-4-yl motif but replaces the isoquinoline with a quinoline and the ether/carbonyl linkers with an oxadiazole, has a reported EC50 of 24 nM as a CB2 receptor agonist [1]. In contrast, the target compound, 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline (CAS 2034620-12-5), has no annotated bioactivity data in primary public databases [2]. This negative evidence highlights that the specific isoquinoline-1-carbonyl scaffold likely results in a distinct selectivity profile that cannot be inferred from structurally adjacent chemotypes.

Target Selectivity Functional Activity CB2 Agonist

Optimal Research and Industrial Application Scenarios for 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline (CAS 2034620-12-5)


Scaffold for Kinase Inhibitor Probe Design with Tuned Lipophilicity

Due to its computed XLogP3-AA of 3.7 and zero hydrogen bond donors, compound 2034620-12-5 serves as a lipophilic, membrane-permeable scaffold for designing kinase inhibitor probes. It is particularly suited for targets with hydrophobic adenine pockets where a chlorine substituent is preferred for enhanced binding over fluorine [1]. Its profile contrasts with more polar analogs like the fluorinated variant (estimated XLogP ~2.9), allowing medicinal chemists to dial in lipophilicity without altering the core scaffold geometry [2].

Negative Control for CB2-Mediated Pathway Studies

Given the potent CB2 receptor agonism (EC50 24 nM) observed for a closely related quinoline-oxadiazole compound sharing the 3-chloropyridin-4-yl motif [1], scientists can employ 2034620-12-5 as a structurally matched negative control in CB2 pathway assays. The isoquinoline-1-carbonyl substitution is expected to ablate CB2 activity, making it a valuable tool for confirming target specificity in phenotypic screens where the related active chemotype is a lead compound [2].

Regioisomeric Selectivity Profiling in Rho-Kinase or Other Target Screening

The compound's isoquinoline-1-carbonyl regioisomer, distinct from the 4-carbonyl or other substituted isoquinoline analogs found in the Sanofi Rho-kinase inhibitor patent family [1], makes it a precise tool for mapping the conformational preferences of kinase active sites. Procurement for a focused library around this regioisomer can reveal structure-selectivity relationships that cannot be captured using the more common 6-piperidinyl-substituted isoquinolines [2].

Quote Request

Request a Quote for 1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.